molecular formula C17H24N4O3S2 B14456710 Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)- CAS No. 71933-33-0

Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-

Cat. No.: B14456710
CAS No.: 71933-33-0
M. Wt: 396.5 g/mol
InChI Key: SFIFASQLDKUJOB-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonamide group, and a diethylaminoethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)- typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-(diethylamino)ethylidene-4,5-dihydrothiazole under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and sulfonamide group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-aminophenyl)-: Similar structure but lacks the thiazole ring and diethylaminoethylidene moiety.

    Acetamide, N-(4-nitrophenyl)-: Contains a nitro group instead of the sulfonamide group.

    Acetamide, N-(4-((5-methyl-3-isoxazolyl)amino)sulfonyl)phenyl)-: Features an isoxazole ring instead of the thiazole ring.

Uniqueness

Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and diethylaminoethylidene moiety differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

71933-33-0

Molecular Formula

C17H24N4O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[4-[[(5E)-5-[2-(diethylamino)ethylidene]-4H-1,3-thiazol-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H24N4O3S2/c1-4-21(5-2)11-10-15-12-18-17(25-15)20-26(23,24)16-8-6-14(7-9-16)19-13(3)22/h6-10H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,22)/b15-10+

InChI Key

SFIFASQLDKUJOB-XNTDXEJSSA-N

Isomeric SMILES

CCN(CC)C/C=C/1\CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCN(CC)CC=C1CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.